
Sitaxsentan
Overview
Description
Sitaxsentan is a selective endothelin-A (ETA) receptor antagonist developed for the treatment of pulmonary arterial hypertension (PAH). It inhibits the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) by selectively blocking ETA receptors while sparing endothelin-B (ETB) receptors, which mediate vasodilation and ET-1 clearance . Clinical trials demonstrated its efficacy in improving exercise capacity (6-minute walk distance, 6MWD), hemodynamics (e.g., mean pulmonary artery pressure, cardiac index), and functional class in PAH patients, including those with connective tissue disease (CTD)-associated PAH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitaxentan involves several steps, starting with the preparation of the core structure, which includes a thiophene ring. The key steps involve:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group.
- Attachment of the isoxazole ring.
- Final coupling reactions to complete the molecule.
Industrial Production Methods: Industrial production of sitaxentan follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Sitaxentan undergoes various chemical reactions, including:
Oxidation: Sitaxentan can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sitaxentan into its corresponding amines.
Substitution: Sitaxentan can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pulmonary Arterial Hypertension (PAH)
Sitaxsentan has been extensively studied for its efficacy in treating PAH. In a randomized clinical trial, patients with idiopathic PAH or PAH associated with connective tissue disease were administered this compound at doses of 100 mg and 300 mg daily. The primary endpoint was the change in peak oxygen consumption (VO2) after 12 weeks. Results indicated that:
- The 300 mg dose improved peak VO2 by 3.1% compared to placebo (p < 0.01).
- Both doses significantly increased the 6-minute walk distance (100 mg: +35 m, 300 mg: +33 m, p < 0.01) and improved functional class and cardiac index .
Table 1: Summary of Clinical Trial Results for this compound in PAH
Parameter | Placebo (n=60) | This compound 100 mg (n=55) | This compound 300 mg (n=63) |
---|---|---|---|
Peak VO2 Change | - | +3.1% | - |
6-Minute Walk Distance Change | - | +35 m | +33 m |
Functional Class Improvement | - | Yes | Yes |
Cardiac Index Improvement | - | Yes | Yes |
Combination Therapy
This compound has also been evaluated in combination with other therapies for enhanced efficacy. For instance, studies have explored its use alongside sildenafil and bosentan, where it was found to prevent remodeling of pulmonary arterioles effectively .
Safety Profile
While this compound is generally well-tolerated, it has been associated with mild transaminitis in about 3-5% of patients and rare cases of severe hepatitis . A notable case involved a young patient who developed acute liver failure after starting treatment, highlighting the need for careful monitoring of liver function during therapy .
Case Study: Efficacy in HIV-Related PAH
A reported case involved a successful switch to this compound for a patient with HIV-related PAH who had previously experienced inadequate control with other therapies. This switch resulted in improved exercise capacity and overall quality of life .
Case Study: Severe Hepatitis
Another significant case documented acute severe hepatitis induced by this compound in a patient without prior liver disease. The patient's condition improved after corticosteroid treatment following the withdrawal of this compound, suggesting an idiosyncratic reaction to the drug .
Mechanism of Action
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A and endothelin-B receptors. Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction. By blocking this interaction, sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, making it highly selective .
Comparison with Similar Compounds
Pharmacological Profile
Efficacy in PAH
A. 6-Minute Walk Distance (6MWD):
- This compound (100 mg): Placebo-corrected improvement of 35 m (STRIDE-1) and 58 m in CTD-PAH subgroups .
- Bosentan: Placebo-corrected improvement of 31 m (BREATHE-1 trial) .
- Ambrisentan: Improvement of 51 m (ARIES trial) .
- Macitentan: Improvement of 22 m (SERAPHIN trial) .
B. Hemodynamic Improvements:
- This compound: Reduced mean pulmonary artery pressure (mPAP) by 25 mmHg and pulmonary vascular resistance (PVR) by 2311 dyn·s·cm⁻⁵ . Comparable efficacy in idiopathic PAH (IPAH) and CTD-PAH subgroups .
- Bosentan: Reduced PVR by 223 dyn·s·cm⁻⁵ (BREATHE-1) .
- Ambrisentan: Reduced PVR by 226 dyn·s·cm⁻⁵ (ARIES) .
C. Functional Class Improvement (NYHA/WHO):
- This compound: 24–32% of patients improved by ≥1 class vs. 16% with placebo .
- Bosentan: 34% improvement vs. placebo .
- Ambrisentan: 33% improvement vs. placebo .
Long-Term Outcomes
- This compound: 1-year survival rate of 96% vs. 88% with bosentan in an open-label extension study .
- Macitentan: Demonstrated 30% risk reduction in morbidity/mortality events over 3.5 years (SERAPHIN) .
Key Differentiators and Limitations
- Advantages of this compound:
- Limitations: Market withdrawal due to hepatotoxicity at higher doses . Limited data in PAH associated with congenital heart disease (CHD) .
Biological Activity
Sitaxsentan is a selective endothelin-A (ET-A) receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by its ability to block the effects of endothelin-1, a potent vasoconstrictor, thus improving hemodynamics and exercise capacity in patients with PAH. This article discusses the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and notable case studies.
This compound acts as a competitive antagonist at the ET-A and ET-B receptors. By inhibiting the binding of endothelin-1 to these receptors, this compound reduces pulmonary vascular resistance (PVR) and promotes vasodilation. It exhibits a higher affinity for the ET-A receptor compared to the ET-B receptor, making it particularly effective in managing conditions characterized by elevated endothelin levels, such as PAH .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in patients with PAH. Key findings from clinical trials include:
- Improvement in Exercise Capacity : In a 12-week randomized controlled trial (STRIDE-1), patients treated with this compound showed a significant increase in the six-minute walk distance (6MWD) compared to placebo. The mean increase was 20 meters for this compound-treated patients versus a decrease of 38 meters for those on placebo, resulting in a placebo-subtracted treatment effect of 58 meters (p = 0.027) .
- Hemodynamic Improvements : this compound therapy was associated with significant reductions in mean right atrial pressure and PVR. Improvements were also noted in functional class as assessed by the New York Heart Association (NYHA) classification .
- Long-term Outcomes : In an extension study following STRIDE-1, patients continued to show improvements in functional class and quality of life measures over a median follow-up period of 26 weeks .
Safety Profile
While this compound has demonstrated efficacy, its safety profile raises concerns. Notable adverse effects include:
- Hepatic Toxicity : Cases of acute liver failure associated with this compound have been reported. For instance, one study documented severe liver injury in two patients, with transaminase levels peaking at over 30 times the upper limit of normal . Another case involved a patient who developed jaundice after starting this compound therapy, highlighting the need for careful monitoring of liver function during treatment .
- Discontinuation Rates : Despite its benefits, some patients have experienced adverse effects leading to discontinuation. In clinical trials, elevated hepatic transaminase levels were noted in a few patients, prompting further investigation into dose-related toxicity .
Case Studies
Several case studies provide insights into the real-world implications of this compound therapy:
- Case of Acute Liver Failure : A 19-year-old female patient with idiopathic pulmonary arterial hypertension developed acute liver failure after initiating this compound therapy. Her liver function tests were normal prior to treatment but deteriorated significantly within three months .
- Efficacy in Collagen Vascular Disease : In a cohort study involving patients with connective tissue disease-associated PAH, this compound improved exercise capacity and quality of life measures significantly compared to baseline assessments. The study emphasized its potential as a therapeutic option for this patient population .
Summary Table of Clinical Findings
Study/Trial | Duration | Treatment Group | Key Findings |
---|---|---|---|
STRIDE-1 | 12 weeks | This compound | +20 m increase in 6MWD vs placebo (p=0.027) |
Extension Study | 26 weeks | This compound | Improved NYHA class; sustained benefits |
Case Study | N/A | This compound | Acute liver failure reported |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of sitaxsentan in pulmonary arterial hypertension (PAH), and how is its selectivity for endothelin-A (ETA) receptors validated experimentally?
this compound selectively inhibits ETA receptors, blocking endothelin-1-induced vasoconstriction while preserving endothelin-B (ETB)-mediated vasodilation and clearance. Validation involves:
- In vitro assays : Radioligand binding studies using human ETA and ETB receptors to measure IC50 values (e.g., 98% selectivity for ETA) .
- In vivo models : Hemodynamic measurements in PAH animal models (e.g., monocrotaline-induced PAH in rats) to assess reductions in pulmonary vascular resistance (PVR) .
Q. What primary and secondary endpoints are used to evaluate this compound efficacy in clinical trials?
- Primary endpoints : Change in peak oxygen consumption (peak VO₂) during cardiopulmonary exercise testing .
- Secondary endpoints :
- 6-minute walk distance (6MWD) improvement.
- Hemodynamic parameters (e.g., cardiac index, PVR) via right heart catheterization.
- Functional class (NYHA/WHO) and time to clinical worsening .
Q. How are safety and liver toxicity monitored in this compound trials?
- Methodology : Regular liver function tests (ALT/AST levels) due to dose-dependent hepatotoxicity (e.g., 10% incidence of elevated aminotransferases at 300 mg vs. 0% at 100 mg) .
- Protocol adjustments : Dose reductions or discontinuation for values >3× upper limit of normal .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s improvement in 6MWD and lack of significant peak VO₂ changes?
- Data analysis : Apply sensitivity analyses or subgroup stratification (e.g., idiopathic PAH vs. connective tissue disease (CTD)-associated PAH) to identify responder profiles .
- Statistical models : Use ANCOVA adjusted for baseline values to isolate treatment effects from confounding variables (e.g., disease heterogeneity) .
Q. What methodological considerations are critical when designing trials for this compound in CTD-associated PAH?
- Patient stratification : Separate scleroderma-spectrum disorders from systemic lupus erythematosus (SLE) due to divergent PAH progression .
- Endpoint selection : Prioritize 6MWD over peak VO₂, as the latter lacks validation in CTD subgroups .
Q. How does this compound’s CYP2C9 inhibition influence warfarin dosing, and how is this managed in clinical studies?
- Pharmacokinetic studies : Measure INR changes during co-administration. This compound inhibits warfarin metabolism, requiring an 80% dose reduction to prevent bleeding .
- Protocol adjustments : Implement frequent INR monitoring and dose titration in crossover trials .
Q. What statistical approaches are used to analyze hemodynamic improvements (e.g., cardiac index, PVR) in this compound trials?
- Parametric tests : Paired t-tests for within-group changes (e.g., PVR reduction from baseline).
- Non-parametric tests : Wilcoxon signed-rank test for skewed data (e.g., NYHA class ordinal shifts) .
Q. How can researchers address heterogeneity in this compound trial data due to varying CTD subtypes?
- Meta-analysis : Pool data from multiple trials (e.g., STRIDE-1/1X) and apply random-effects models to account for subtype variability .
- Meta-regression : Explore covariates like baseline PVR or disease duration to explain outcome differences .
Q. What methodologies validate this compound’s long-term efficacy in open-label extension studies?
- Survival analysis : Kaplan-Meier curves for time-to-clinical worsening.
- Imputation methods : Last observation carried forward (LOCF) for missing data in functional class assessments .
Q. How do researchers balance internal validity and generalizability in this compound trials?
- Inclusion criteria : Enroll diverse PAH etiologies (idiopathic, CTD, congenital) but limit confounding via strict hemodynamic definitions (mPAP >25 mmHg).
- External validity : Report subgroup analyses to clarify applicability to specific populations (e.g., portopulmonary hypertension) .
Q. Methodological Guidelines
- Data collection : Use standardized protocols for 6MWD (e.g., ATS guidelines) and central labs for biomarker assays .
- Conflict resolution : Predefine endpoints and statistical models in trial registries to reduce bias .
- Ethical compliance : Monitor liver toxicity rigorously and establish stopping rules for safety .
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
184036-34-8, 210421-64-0 | |
Record name | Sitaxentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitaxentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SITAXENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.